molecular formula C16H26ClNO3 B4410752 4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride

4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride

Cat. No. B4410752
M. Wt: 315.83 g/mol
InChI Key: AMDIOBDIWORAFJ-UHFFFAOYSA-N
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Description

4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride, also known as SR-57227A, is a selective serotonin 5-HT3 receptor agonist. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, gastroenterology, and oncology.

Mechanism of Action

4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride exerts its effects by selectively activating the serotonin 5-HT3 receptor, which is a ligand-gated ion channel located in the central and peripheral nervous systems. Activation of the receptor leads to the influx of cations, which results in depolarization of the neuron and the release of neurotransmitters. The specific effects of this compound depend on the location and function of the neurons that express the 5-HT3 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the location of the 5-HT3 receptor in the body. In neurology, this compound has been shown to increase the release of serotonin and other neurotransmitters, which leads to anxiolytic and antidepressant effects. In gastroenterology, this compound has been shown to reduce the release of serotonin and other neurotransmitters, which leads to antiemetic effects. In oncology, this compound has been shown to inhibit the growth and proliferation of cancer cells, which leads to antitumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride for lab experiments is its high selectivity for the 5-HT3 receptor, which allows for more precise manipulation of the receptor's function. Another advantage is its relatively low toxicity and side effect profile, which allows for higher doses and longer exposure times in animal models. However, one limitation is the lack of specific agonists and antagonists for the 5-HT3 receptor, which makes it difficult to isolate the effects of this compound from other neurotransmitter systems.

Future Directions

There are several potential future directions for the study of 4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride. In neurology, it could be further studied as a potential treatment for anxiety and depression, and its effects on other neurotransmitter systems could be explored. In gastroenterology, it could be further studied as a potential treatment for irritable bowel syndrome and other gastrointestinal disorders, and its effects on the gut microbiome could be explored. In oncology, it could be further studied as a potential adjuvant therapy for cancer, and its effects on immune function and tumor microenvironment could be explored. Additionally, new synthetic methods and modifications could be developed to improve the purity, yield, and pharmacokinetics of this compound.

Scientific Research Applications

4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride has been studied extensively for its potential therapeutic applications in various fields of medicine. In neurology, it has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested as a potential treatment for anxiety and depression in humans. In gastroenterology, it has been shown to reduce nausea and vomiting induced by chemotherapy and radiation therapy, and it has been suggested as a potential treatment for irritable bowel syndrome. In oncology, it has been shown to have antitumor effects in vitro and in vivo, and it has been suggested as a potential adjuvant therapy for cancer.

properties

IUPAC Name

4-[3-(2-propoxyphenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-2-11-19-15-6-3-4-7-16(15)20-12-5-8-17-9-13-18-14-10-17;/h3-4,6-7H,2,5,8-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDIOBDIWORAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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